molecular formula C5H11NO2S B1594562 4-Methylthiomorpholine 1,1-dioxide CAS No. 25343-91-3

4-Methylthiomorpholine 1,1-dioxide

Cat. No. B1594562
Key on ui cas rn: 25343-91-3
M. Wt: 149.21 g/mol
InChI Key: ULZCOWMSBOJCLT-UHFFFAOYSA-N
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Patent
US06103738

Procedure details

2-Chioroethyl chloroformate (0.72 ml, 6.7 mmol) was added dropwise to a solution of 4-methylthiomorpholine-1,1-dioxide (1.0 g, 6.7 mmol) in toluene (10 ml) at 0C. under N2. After 10 min, the reaction was warmed and maintained at reflux for 2 h. On cooling, the reaction mixture was evaporated, partitioned between EtOAc and H2O, the organic layer separated and washed sequentially with dilute HCl and saturated brine, the organic layer dried over Na2SO4 and evaporated. The residue was taken up in MeOH (10 ml) and heated at reflux for 2 h, after which time the reaction mixture was evaporated and triturated with EtOAc to afford the subtitle compound (415 mg, 36%) as a solid. Rf 0.34 (CH2Cl2 /MeOH/0.88NH3 90/10/1, v/v). MS m/z 136 (MH+).
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
36%

Identifiers

REACTION_CXSMILES
[Cl:1]C(OCCCl)=O.C[N:9]1[CH2:14][CH2:13][S:12](=[O:16])(=[O:15])[CH2:11][CH2:10]1>C1(C)C=CC=CC=1>[ClH:1].[NH:9]1[CH2:14][CH2:13][S:12](=[O:16])(=[O:15])[CH2:11][CH2:10]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.72 mL
Type
reactant
Smiles
ClC(=O)OCCCl
Name
Quantity
1 g
Type
reactant
Smiles
CN1CCS(CC1)(=O)=O
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and H2O
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
washed sequentially with dilute HCl and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
after which time the reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
triturated with EtOAc

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Cl.N1CCS(CC1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 415 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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